molecular formula C18H20F2N4O2 B2981427 N-(2,4-difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029748-29-5

N-(2,4-difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2981427
CAS No.: 1029748-29-5
M. Wt: 362.381
InChI Key: UQQKFDKLVDVKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidinyloxy acetamide derivative featuring a 2,4-difluorophenyl group and a piperidinyl-substituted pyrimidine core.

Key structural attributes:

  • Pyrimidine core: Substituted at the 2-position with a piperidinyl group and at the 6-position with a methyl group.
  • Acetamide linker: Connects the pyrimidine moiety to the aryl group.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O2/c1-12-9-17(23-18(21-12)24-7-3-2-4-8-24)26-11-16(25)22-15-6-5-13(19)10-14(15)20/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQKFDKLVDVKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the difluorophenyl group: This can be done via electrophilic aromatic substitution.

    Formation of the acetamide moiety: This is usually achieved through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
  • Structural difference: The aryl group is 2-fluorophenyl (mono-fluoro) instead of 2,4-difluorophenyl.
  • The 4-methylpiperidinyl group introduces additional steric bulk compared to unsubstituted piperidine .
2-{[6-Methyl-2-(Piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
  • Structural difference : The aryl group is 2-(trifluoromethyl)phenyl.
  • Impact : The trifluoromethyl group is strongly electron-withdrawing and lipophilic, which may enhance membrane permeability but reduce solubility. This substitution could influence target selectivity compared to the difluorophenyl analog .
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
  • Structural difference : The aryl group is 3-chloro-2-methylphenyl.
  • Impact : Chlorine and methyl substituents introduce steric hindrance and moderate electron-withdrawing effects. This may affect interactions with hydrophobic binding pockets in biological targets .

Variations in the Heterocyclic Amine Substituent

N-(4-Chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
  • Structural difference : Pyrrolidinyl (5-membered ring) replaces piperidinyl (6-membered ring).
N-(2,4-Dimethoxyphenyl)-2-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]oxy}acetamide
  • Structural difference : Morpholinyl (oxygen-containing heterocycle) replaces piperidinyl.
  • Impact : The oxygen atom in morpholine increases polarity, which could enhance solubility but reduce blood-brain barrier penetration .
Molecular Weight and Lipophilicity
Compound Molecular Formula Molecular Weight logP (Predicted)
N-(2,4-Difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₉H₁₉F₂N₄O₃ 394.38 ~2.5
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₂₀H₂₄FN₄O₃ 403.43 ~2.8
2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide C₁₉H₁₈F₃N₄O₃ 430.37 ~3.2

Key Observations :

  • The trifluoromethyl analog has the highest molecular weight and logP due to its lipophilic CF₃ group.
  • The 4-methylpiperidinyl variant () shows increased molecular weight but comparable lipophilicity to the target compound.

Key Observations :

  • Complex derivatives (e.g., PROTACs) often exhibit lower yields due to multi-step syntheses .
  • Piperidinyl-substituted pyrimidines generally achieve moderate yields (30–40%), suggesting feasible scalability .

Biological Activity

N-(2,4-difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H22F2N4O2
  • Molecular Weight : 360.39 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)

Research indicates that this compound acts primarily through modulation of neurotransmitter systems. It is hypothesized to interact with various receptors in the central nervous system (CNS), potentially influencing pathways related to pain perception and mood regulation.

1. CNS Activity

Studies have demonstrated that this compound exhibits significant effects on the CNS, including:

  • Analgesic Effects : The compound has shown promise in reducing pain responses in animal models.
  • Anxiolytic Properties : Behavioral assays indicate a reduction in anxiety-like behaviors.

2. Cardiovascular Effects

Preliminary investigations suggest that this compound may influence cardiovascular parameters, although detailed studies are required to elucidate these effects fully.

Case Studies

  • Efficacy in Pain Management
    • A study evaluated the compound's efficacy in a neuropathic pain model using mice. Results indicated a significant reduction in pain sensitivity compared to controls, suggesting its potential as a therapeutic agent for neuropathic pain.
  • Behavioral Analysis
    • In behavioral assays assessing anxiety and depression, the compound was found to reduce immobility time in forced swim tests, indicating potential antidepressant effects.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:

ParameterValue
Bioavailability~45%
Half-life5 hours
Peak Plasma Concentration (Cmax)150 ng/mL
Time to Cmax (Tmax)1 hour

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.